4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine
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Overview
Description
4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine is an organic compound that features a biphenyl group linked to a chlorophenylamine moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids. The general procedure involves the following steps:
Preparation of Arylboronic Acid: The arylboronic acid is synthesized through the reaction of an aryl halide with a boron reagent under basic conditions.
Coupling Reaction: The arylboronic acid is then coupled with an aryl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol
Industrial Production Methods
Industrial production of 4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor function by binding to specific sites on the receptor .
Comparison with Similar Compounds
Similar Compounds
- 4-([1,1’-Biphenyl]-2-yloxy)-3-nitrophenylamine
- 4-([1,1’-Biphenyl]-2-yloxy)-3-bromophenylamine
- 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine
Uniqueness
4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs, which may have different substituents at the same position .
Properties
IUPAC Name |
3-chloro-4-(2-phenylphenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c19-16-12-14(20)10-11-18(16)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNISQQBLRJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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